molecular formula C13H16N4O4 B3258426 Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate CAS No. 304460-09-1

Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate

Cat. No. B3258426
CAS RN: 304460-09-1
M. Wt: 292.29 g/mol
InChI Key: HRZADSQZTNSOMN-UHFFFAOYSA-N
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Description

“Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate” is a complex organic compound. It is a derivative of benzotriazole, a class of compounds known for their wide range of applications in medicinal chemistry and material sciences . The compound has a molecular formula of C13H16N4O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C13H16N4O4 . It includes a benzotriazole moiety, which is a heterocyclic compound containing a benzene ring fused to an imidazole ring . It also contains a methoxy group and an oxoethyl group attached to an amino group .

Mechanism of Action

Target of Action

The primary targets of “methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate” are currently unknown. The compound is a derivative of benzotriazole, which is known to interact with various enzymes and receptors in the body . .

Mode of Action

Benzotriazole derivatives have been shown to interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .

Biochemical Pathways

Benzotriazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The compound’s molecular weight is 250.297 , which suggests it may have good bioavailability due to its relatively small size. Its LogP value of 1.77 indicates a balance between hydrophilicity and lipophilicity, which could influence its absorption and distribution.

Result of Action

Given the diversity of benzotriazole derivatives’ biological activities , this compound could potentially have a wide range of effects

properties

IUPAC Name

methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-20-12(18)7-16(8-13(19)21-2)9-17-11-6-4-3-5-10(11)14-15-17/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZADSQZTNSOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(1H-1,2,3-benzotriazol-1-yl)methyl](2-methoxy-2-oxoethyl)amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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